3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid
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説明
3-decaprenyl-4-hydroxy-5-methoxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogens at positions 3 and 5 are substituted by a methoxy and a decaprenyl group. It has a role as a human metabolite. It is a methoxybenzoic acid, a monohydroxybenzoic acid and a member of phenols. It derives from a 3-decaprenyl-4,5-dihydroxybenzoic acid. It is a conjugate acid of a 3-decaprenyl-4-hydroxy-5-methoxybenzoate.
科学的研究の応用
Bioactive Compounds from Marine-Derived Fungi
Phenyl ether derivatives similar to 3-Decaprenyl-4-hydroxy-5-methoxybenzoic acid have been identified in marine-derived fungi, exhibiting notable antioxidant activities. For example, compounds isolated from the fungus Aspergillus carneus showed strong antioxidant properties, highlighting the potential of these compounds in oxidative stress-related applications (Xu et al., 2017).
Encapsulation for Flavor Control
Analogues of this compound, such as vanillic acid, have been used in the encapsulation within layered inorganic nanoparticles. This technique allows for controlled release of flavors in food products, demonstrating a unique application in food technology (Hong et al., 2008).
Enzymatic Inhibition Studies
Similar compounds have been synthesized to study their inhibitory effects on enzymes like catechol O-methyltransferase. These studies provide insights into the potential medicinal applications of these compounds, particularly in regulating enzymatic activity (Borchardt & Huber, 1982).
Antimicrobial and Molluscicidal Activities
Derivatives of benzoic acid, which are structurally related to this compound, have been isolated from plants like Piper aduncum and shown to possess antimicrobial and molluscicidal activities. This suggests potential applications in pest control and antimicrobial treatments (Orjala et al., 1993).
Chemical Transformation in Fermentation
In studies related to fermentation, derivatives like vanillic acid have been observed to transform during the process, indicating a role in the chemical changes that occur in fermented products. This has implications in understanding the chemistry of food and beverage fermentation (Koseki et al., 1996).
特性
分子式 |
C58H88O4 |
---|---|
分子量 |
849.3 g/mol |
IUPAC名 |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C58H88O4/c1-44(2)22-13-23-45(3)24-14-25-46(4)26-15-27-47(5)28-16-29-48(6)30-17-31-49(7)32-18-33-50(8)34-19-35-51(9)36-20-37-52(10)38-21-39-53(11)40-41-54-42-55(58(60)61)43-56(62-12)57(54)59/h22,24,26,28,30,32,34,36,38,40,42-43,59H,13-21,23,25,27,29,31,33,35,37,39,41H2,1-12H3,(H,60,61)/b45-24+,46-26+,47-28+,48-30+,49-32+,50-34+,51-36+,52-38+,53-40+ |
InChIキー |
WCQCNOIKXGNDLX-RDSVHMIISA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
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